2,4-Bis(bromomethyl)thiophene
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Overview
Description
2,4-Bis(bromomethyl)thiophene is a chemical compound belonging to the thiophene family, characterized by the presence of two bromomethyl groups attached to the 2 and 4 positions of the thiophene ring. Thiophenes are five-membered heteroaromatic compounds containing sulfur, and they are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(bromomethyl)thiophene typically involves the bromination of 2,4-dimethylthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(bromomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of 2,4-bis(substituted)methylthiophenes.
Oxidation Reactions: Formation of thiophene sulfoxides or sulfones.
Reduction Reactions: Formation of 2,4-dimethylthiophene.
Scientific Research Applications
2,4-Bis(bromomethyl)thiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4-Bis(bromomethyl)thiophene is primarily related to its ability to undergo substitution reactions, allowing it to form various derivatives with specific biological or chemical activities. The bromomethyl groups serve as reactive sites for nucleophilic attack, leading to the formation of new compounds with diverse functionalities. The thiophene ring itself can interact with biological targets, such as enzymes or receptors, through π-π interactions or hydrogen bonding .
Comparison with Similar Compounds
2,5-Bis(bromomethyl)thiophene: Similar structure but with bromomethyl groups at the 2 and 5 positions.
2,4-Dimethylthiophene: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,4-Dibromothiophene: Contains bromine atoms directly attached to the thiophene ring instead of bromomethyl groups.
Uniqueness: 2,4-Bis(bromomethyl)thiophene is unique due to the presence of bromomethyl groups, which provide versatile reactive sites for further chemical modifications.
Properties
CAS No. |
143604-60-8 |
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Molecular Formula |
C6H6Br2S |
Molecular Weight |
269.99 g/mol |
IUPAC Name |
2,4-bis(bromomethyl)thiophene |
InChI |
InChI=1S/C6H6Br2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,2-3H2 |
InChI Key |
DHDJKOKBAPGJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CBr)CBr |
Origin of Product |
United States |
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